molecular formula C11H12O B12876566 2,4,6-Trimethylbenzofuran

2,4,6-Trimethylbenzofuran

Cat. No.: B12876566
M. Wt: 160.21 g/mol
InChI Key: CTYOJQLRNDIWNO-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of three methyl groups at positions 2, 4, and 6 on the benzene ring distinguishes this compound from other benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylbenzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2,4,6-trimethylphenol with an appropriate furan derivative under acidic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the benzofuran ring.

Industrial Production Methods: Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process often involves the use of catalysts and controlled reaction conditions to facilitate the cyclization and formation of the benzofuran ring. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of dihydrobenzofuran derivatives.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

2,4,6-Trimethylbenzofuran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylbenzofuran involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

    Benzofuran: The parent compound without methyl substitutions.

    2-Methylbenzofuran: A derivative with a single methyl group at position 2.

    4,6-Dimethylbenzofuran: A derivative with two methyl groups at positions 4 and 6.

Uniqueness: 2,4,6-Trimethylbenzofuran is unique due to the presence of three methyl groups, which can influence its chemical reactivity, physical properties, and potential applications. The specific arrangement of methyl groups can affect the compound’s stability, solubility, and interaction with other molecules.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2,4,6-trimethyl-1-benzofuran

InChI

InChI=1S/C11H12O/c1-7-4-8(2)10-6-9(3)12-11(10)5-7/h4-6H,1-3H3

InChI Key

CTYOJQLRNDIWNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(OC2=C1)C)C

Origin of Product

United States

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